3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate is a compound that features a tetrazole ring and an ethoxybenzoate moiety. Tetrazoles are known for their stability and diverse biological activities, making them valuable in medicinal chemistry . The compound’s unique structure allows it to participate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate typically involves the reaction of 3-(1H-tetrazol-1-yl)phenol with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate
- 3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate
- 3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate
Uniqueness
3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate is unique due to its specific ethoxy group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the tetrazole ring also imparts unique properties, such as enhanced stability and the ability to form strong hydrogen bonds .
Properties
Molecular Formula |
C16H14N4O3 |
---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 3-ethoxybenzoate |
InChI |
InChI=1S/C16H14N4O3/c1-2-22-14-7-3-5-12(9-14)16(21)23-15-8-4-6-13(10-15)20-11-17-18-19-20/h3-11H,2H2,1H3 |
InChI Key |
OOLCOGBZSXLORT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.